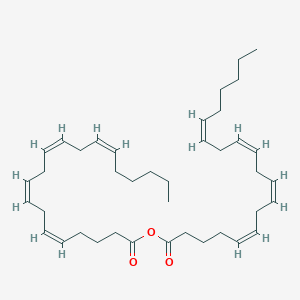
Arachidonic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arachidonic anhydride is a chemical compound derived from arachidonic acid, a polyunsaturated omega-6 fatty acid. It is an important intermediate in various biochemical processes and is involved in the synthesis of several bioactive lipids, including prostaglandins, thromboxanes, and leukotrienes . These lipids play crucial roles in inflammation, immunity, and other physiological functions.
准备方法
Synthetic Routes and Reaction Conditions: Arachidonic anhydride can be synthesized through the dehydration of arachidonic acid. This process typically involves the use of dehydrating agents such as acetic anhydride or phosphorus pentoxide under controlled conditions . The reaction is carried out at elevated temperatures to facilitate the removal of water and the formation of the anhydride bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of acid chlorides and carboxylate salts to form the anhydride through nucleophilic acyl substitution . This method allows for the production of large quantities of the compound with high purity.
化学反应分析
Types of Reactions: Arachidonic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form arachidonic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Water, mild acidic or basic conditions.
Alcoholysis: Alcohols (e.g., methanol, ethanol), often in the presence of a catalyst.
Aminolysis: Amines (e.g., ammonia, primary or secondary amines), typically under mild heating.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Major Products:
Hydrolysis: Arachidonic acid.
Alcoholysis: Arachidonic esters.
Aminolysis: Arachidonic amides.
Reduction: Primary alcohols derived from arachidonic acid.
科学研究应用
Arachidonic anhydride has several applications in scientific research:
作用机制
Arachidonic anhydride exerts its effects primarily through its conversion to arachidonic acid and subsequent metabolism to eicosanoids. These eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, act as signaling molecules that regulate various physiological processes . The molecular targets of these eicosanoids include cyclooxygenase enzymes (COX-1 and COX-2), which catalyze the formation of prostaglandins, and lipoxygenase enzymes, which are involved in leukotriene synthesis .
相似化合物的比较
Arachidonic Acid: The precursor to arachidonic anhydride, involved in the same metabolic pathways.
Prostaglandins: Bioactive lipids derived from arachidonic acid, involved in inflammation and other physiological functions.
Thromboxanes: Another class of eicosanoids derived from arachidonic acid, involved in platelet aggregation and blood clotting.
Leukotrienes: Eicosanoids derived from arachidonic acid, involved in immune responses and inflammation.
Uniqueness: this compound is unique in its role as an intermediate in the synthesis of various bioactive lipids. Its ability to undergo multiple chemical reactions makes it a versatile compound in organic synthesis and biochemical research. Unlike its derivatives, this compound itself does not have direct biological activity but serves as a crucial precursor in the biosynthesis of eicosanoids .
属性
分子式 |
C40H62O3 |
|---|---|
分子量 |
590.9 g/mol |
IUPAC 名称 |
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C40H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(41)43-40(42)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32H,3-10,15-16,21-22,27-28,33-38H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30- |
InChI 键 |
FFBZPQRGHCBZJB-XCHUKFSYSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
规范 SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


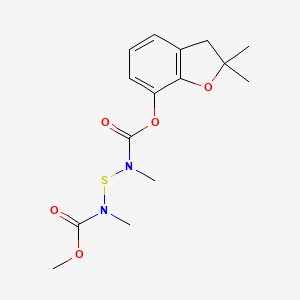

![1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B13780878.png)
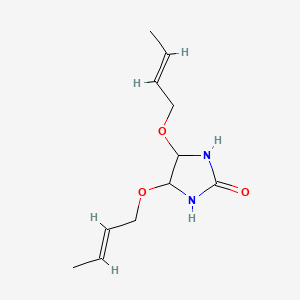

![Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]-](/img/structure/B13780908.png)

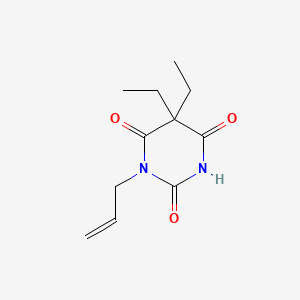


![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride](/img/structure/B13780930.png)
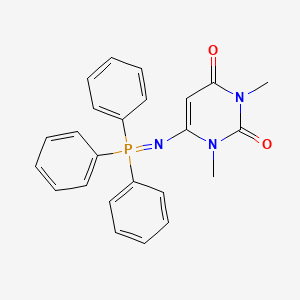
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13780946.png)

